2-(3-Bromopropyl)-1,3-dioxolane

Overview

Description

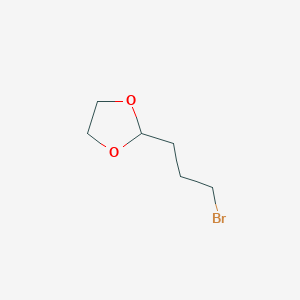

2-(3-Bromopropyl)-1,3-dioxolane (CAS 62563-07-9) is a brominated cyclic acetal with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.0543 g/mol . Structurally, it consists of a 1,3-dioxolane ring (a five-membered ring containing two oxygen atoms) attached to a 3-bromopropyl chain. This compound is commonly utilized as a versatile intermediate in organic synthesis, particularly in the preparation of bitopic ligands for dopamine D3 receptors , hybrid catalysts , and functionalized azatricycles en route to natural products like madangamine D . It is commercially available from suppliers such as TCI Chemicals and GLPBIO, typically as a liquid with >95% purity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from 1,3-dioxolane and 3-bromopropanol: One common method involves the reaction of 1,3-dioxolane with 3-bromopropanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrially, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-(3-Bromopropyl)-1,3-dioxolane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 1,3-dioxolane-2-propene.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially be oxidized to form corresponding alcohols or reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.

Elimination: Strong bases such as potassium tert-butoxide or sodium hydride at elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-(3-hydroxypropyl)-1,3-dioxolane, 2-(3-cyanopropyl)-1,3-dioxolane, etc.

Elimination Products: 1,3-dioxolane-2-propene.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 2-(3-Bromopropyl)-1,3-dioxolane serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution and elimination, making it valuable for creating diverse chemical entities.

2. Medicinal Chemistry

- Drug Development : The compound is utilized in the development of pharmaceuticals, particularly as a building block for drug candidates. Its ability to modify biological targets makes it significant in designing compounds with desired therapeutic effects.

- Biological Activity : Studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, certain analogues have demonstrated cytotoxic effects against cancer cell lines like A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.4 to 11.3 µM .

3. Material Science

- Polymer Synthesis : The compound can be employed in the synthesis of polymers and advanced materials due to its reactive functional groups. This application is particularly relevant in the development of new materials with specific properties.

Case Study 1: Anticancer Activity

Recent research highlighted the anticancer potential of derivatives of this compound. In vitro studies revealed that these compounds induced apoptosis in various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 6.4 |

| This compound | HCT116 | 11.3 |

These findings suggest that modifications to the dioxolane structure can enhance biological activity against cancer cells.

Case Study 2: Enzyme Inhibition

The compound has also been explored for its role in enzyme inhibition studies. It has been shown to interact with specific enzymes, impacting their activity through covalent modification or binding. This application is crucial for developing drugs targeting enzyme-related diseases.

Mechanism of Action

The mechanism by which 2-(3-Bromopropyl)-1,3-dioxolane exerts its effects typically involves the formation of reactive intermediates during chemical reactions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

The following sections compare 2-(3-Bromopropyl)-1,3-dioxolane with structurally related compounds, focusing on synthesis, reactivity, physical properties, and applications .

Structural Analogs with Varying Alkyl Chains or Substituents

Table 1: Key Structural and Molecular Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 62563-07-9 | C₆H₁₁BrO₂ | 195.0543 | 3-bromopropyl chain |

| 2-(2-Bromopropyl)-1,3-dioxolane | 106334-26-3 | C₆H₁₁BrO₂ | 195.0543 | 2-bromopropyl chain (shorter chain) |

| 2-(4-Bromobutyl)-1,3-dioxolane | 22374-56-7 | C₇H₁₃BrO₂ | 209.08 | Longer 4-bromobutyl chain |

| 2-Methyl-2-(3-bromopropyl)-1,3-dioxolane | 24400-75-7 | C₇H₁₃BrO₂ | 209.08 | Methyl substitution on dioxolane ring |

| 2-(3-Nitrophenyl)-1,3-dioxolane | 6952-67-6 | C₉H₉NO₄ | 195.17 | Nitrophenyl group instead of bromoalkyl |

Key Observations :

- Chain length and substituent position significantly alter molecular weight and steric effects. For example, increasing the bromoalkyl chain from 3-bromopropyl to 4-bromobutyl raises the molecular weight by ~14 g/mol .

Reactivity and Functional Group Transformations

- Alkylation Reactions : this compound acts as an alkylating agent in the stereoselective synthesis of lactams (e.g., madangamine intermediates), leveraging its bromine as a leaving group . Comparatively, 2-(4-Bromobutyl)-1,3-dioxolane may exhibit slower reaction kinetics due to longer chain flexibility .

- Acetal Deprotection : The dioxolane ring can be hydrolyzed under acidic conditions to yield aldehydes or ketones. For example, deprotection of this compound generates 3-bromopropionaldehyde, a key intermediate in drug synthesis .

- Fluorinated Analogs : Compounds like 2-(3,3,3-Trifluoropropyl)-1,3-dioxolane (CAS 773102-97-9) are used in fluorinated building blocks, where the electron-withdrawing CF₃ group alters reactivity compared to bromo analogs .

Table 3: Physical and Application Differences

| Compound | Physical State | Key Applications |

|---|---|---|

| This compound | Liquid | Dopamine D3 receptor ligands, PET radiotracers |

| 2-(2-Bromopropyl)-1,3-dioxolane | Liquid | Intermediate in heterocyclic synthesis |

| 2-(3-Nitrophenyl)-1,3-dioxolane | Solid | Nitroaromatic precursors for explosives research |

| 2-Methyl-2-(3-bromopropyl)-1,3-dioxolane | Liquid | Sterically hindered catalysts |

Notes:

Biological Activity

2-(3-Bromopropyl)-1,3-dioxolane is a chemical compound recognized for its potential biological activities. As a member of the 1,3-dioxolane class, it may exhibit diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₃BrO₂

- CAS Number : 62563-07-9

- Molecular Weight : 203.09 g/mol

The presence of the bromopropyl group in its structure may influence its reactivity and biological interactions.

- Target Interactions :

- Biochemical Pathways :

- Cellular Effects :

Antimicrobial Activity

Research has indicated that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties:

- Antibacterial Activity :

- Antifungal Activity :

Case Studies

A comparative analysis of various 1,3-dioxolane derivatives demonstrated that structural modifications significantly affect their biological activities. For example:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound A | 625 (against S. aureus) | 250 (against C. albicans) |

| Compound B | 1250 (against S. epidermidis) | Not tested |

| This compound | TBD | TBD |

These findings highlight the importance of structure-activity relationships in developing effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-bromopropyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed acetal formation. For example, refluxing 4-bromobutyraldehyde with ethylene glycol and toluene-4-sulfonic acid in toluene achieves 48% yield after distillation . Alternative methods using Grignard reagents (e.g., Mg in THF) coupled with cyclohexenone or fullerene-C60 yield up to 92% under optimized conditions . Variability in yields arises from factors like catalyst choice, solvent polarity, and temperature control. Researchers should compare kinetic studies (e.g., reflux vs. microwave-assisted synthesis) to optimize protocols .

Q. How can spectroscopic techniques confirm the structure of this compound?

Key characterization methods include:

- <sup>1</sup>H NMR : Peaks for the dioxolane ring (δ 4.8–5.0 ppm) and bromopropyl chain (δ 3.4–3.6 ppm for CH2Br).

- GC-MS : Molecular ion peak at m/z 195 (molecular weight) and fragmentation patterns consistent with acetal cleavage .

- IR : Stretching vibrations for C-O (1050–1150 cm<sup>−1</sup>) and C-Br (500–600 cm<sup>−1</sup>) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

The bromopropyl group acts as an alkylating agent, participating in nucleophilic substitutions (e.g., with amines or thiols) . The dioxolane ring is acid-labile, enabling deprotection to regenerate aldehydes under mild acidic conditions (e.g., HCl/H2O) . It also serves as a masked aldehyde equivalent in multi-step syntheses .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during alkylation reactions involving this compound?

In enantioselective syntheses, NaH-mediated alkylation of lactams with this compound generates quaternary stereocenters with >99% facial selectivity. The bulky dioxolane group directs nucleophilic attack to the less hindered face, as demonstrated in madangamine D intermediate synthesis . Computational modeling (DFT) is recommended to predict steric and electronic effects .

Q. What strategies resolve contradictions in reported reaction yields for Grignard couplings with this compound?

Discrepancies in yields (e.g., 42–92% for fullerene-C60 reactions ) may stem from:

- Catalyst purity : Trace moisture in Mg or THF reduces Grignard efficacy.

- Temperature gradients : Lower temperatures (−78°C) favor selectivity but slow kinetics.

- Workup protocols : Inadequate quenching or extraction can lower isolated yields. Systematic DOE (Design of Experiments) approaches, varying parameters like solvent drying and reaction time, are critical for reproducibility .

Q. What role does this compound play in polymer chemistry?

The dioxolane moiety participates in cationic ring-opening polymerization (CROP) to form polyacetals. For example, copolymerization with 2-ethenyl-4-methylene-1,3-dioxolane yields thermally stable polymers with tunable glass transition temperatures (Tg). Kinetic studies using <sup>13</sup>C NMR monitor monomer consumption rates .

Q. How does microwave irradiation improve synthetic efficiency for dioxolane derivatives?

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 2 h vs. 20 h) while increasing yields (e.g., 92–98% for dichlorocyclopropanes). Enhanced dielectric heating accelerates activation energy thresholds, particularly in SnCl4-catalyzed cyclopropanations .

Q. Methodological Guidance

Designing experiments to analyze competing reaction pathways in dioxolane deprotection:

- Step 1 : Treat this compound with varying acids (e.g., HCl, p-TsOH) in H2O/THF.

- Step 2 : Monitor aldehyde regeneration via <sup>1</sup>H NMR (appearance of δ 9.7 ppm CHO peak).

- Step 3 : Compare kinetics using Arrhenius plots to identify optimal conditions .

Validating purity for catalytic applications:

Properties

IUPAC Name |

2-(3-bromopropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIXIJRPYSOGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326815 | |

| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62563-07-9 | |

| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.